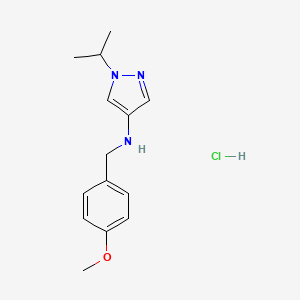
1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an isopropyl group, a methoxybenzyl group, and an amine group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with isopropyl hydrazine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and reaction conditions. The process may be optimized for higher yields and cost-effectiveness by adjusting parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives with altered functional groups.
Scientific Research Applications
1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-isopropyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-isopropyl-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: This compound has a similar structure but with a methyl group at the 4-position of the pyrazole ring. It may exhibit different chemical and biological properties due to this structural variation.
N1-isopropyl-N1-(4-methoxybenzyl)ethane-1,2-diamine: This compound contains an ethane-1,2-diamine backbone instead of a pyrazole ring. The presence of different functional groups can lead to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-11(2)17-10-13(9-16-17)15-8-12-4-6-14(18-3)7-5-12;/h4-7,9-11,15H,8H2,1-3H3;1H |
InChI Key |
RCVPBPJEAWSDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















